molecular formula C12H25NO B15272449 N-(4-methoxybutyl)cycloheptanamine

N-(4-methoxybutyl)cycloheptanamine

Cat. No.: B15272449
M. Wt: 199.33 g/mol
InChI Key: ISPAQYMTYCWTSX-UHFFFAOYSA-N
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Description

N-(4-Methoxybutyl)cycloheptanamine is a synthetic amine derivative featuring a cycloheptanamine core substituted at the nitrogen atom with a 4-methoxybutyl group.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-(4-methoxybutyl)cycloheptanamine

InChI

InChI=1S/C12H25NO/c1-14-11-7-6-10-13-12-8-4-2-3-5-9-12/h12-13H,2-11H2,1H3

InChI Key

ISPAQYMTYCWTSX-UHFFFAOYSA-N

Canonical SMILES

COCCCCNC1CCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybutyl)cycloheptanamine typically involves the reaction of cycloheptanone with 4-methoxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine group . The reaction conditions often include:

    Temperature: 40-60°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybutyl)cycloheptanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium at room temperature.

    Reduction: LiAlH₄ in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Cycloheptanone derivatives or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted cycloheptanamine derivatives.

Scientific Research Applications

N-(4-methoxybutyl)cycloheptanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-methoxybutyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-[(4-Bromothiophen-2-yl)methyl]cycloheptanamine

  • Structure : Cycloheptanamine with a 4-bromothiophenylmethyl substituent.
  • Molecular Weight : 288.25 g/mol (vs. ~239.35 g/mol estimated for N-(4-methoxybutyl)cycloheptanamine).
  • Higher molecular weight and lipophilicity due to the bromine atom and thiophene ring.

N-[(4-Fluorophenyl)methyl]cycloheptanamine

  • Structure : Cycloheptanamine substituted with a 4-fluorobenzyl group.
  • Molecular Weight : 221.31 g/mol.
  • Key Differences: The fluorophenyl group enhances aromatic interactions but reduces flexibility compared to the methoxybutyl chain.
  • Applications: No explicit pharmacological data, but fluorinated analogs are common in drug discovery .

N-(4-Nitrobenzyl)cycloheptanamine

  • Structure : Cycloheptanamine with a 4-nitrobenzyl substituent.
  • Molecular Weight : 248.32 g/mol.
  • Boiling point: 392.1°C (indicative of high thermal stability) .
  • Applications : Used in custom synthesis, highlighting its role as a building block in organic chemistry .

1-(4-Methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholine-4-ylcarbonyl)piperidine-3-yl]-1H-benzoimidazole-2-carboxamide Hydrochloride

  • Structure : A benzoimidazole derivative with a 4-methoxybutyl group.
  • Key Differences :
    • Complex heterocyclic core with renin inhibitory activity, unlike the simpler cycloheptanamine structure.
    • Crystallographic data (e.g., X-ray diffraction peaks at 26.43±0.2 Å) confirm stable crystalline form .
  • Applications : Demonstrated efficacy as a renin inhibitor, suggesting the 4-methoxybutyl group may enhance target binding in certain contexts .

Data Table: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituent Notable Properties Applications
This compound (est.) ~239.35 4-Methoxybutyl Predicted moderate lipophilicity Research compound (hypothetical)
N-[(4-Bromothiophen-2-yl)methyl]cyclohep. 288.25 4-Bromothiophenylmethyl High lipophilicity, discontinued Discontinued lab reagent
N-[(4-Fluorophenyl)methyl]cycloheptan. 221.31 4-Fluorobenzyl Aromatic, fluorinated Potential drug intermediate
N-(4-Nitrobenzyl)cycloheptanamine 248.32 4-Nitrobenzyl Polar, thermally stable Custom synthesis
Benzoimidazole hydrochloride derivative ~600 (est.) 4-Methoxybutyl + complex Crystalline, renin inhibitory Hypertension therapeutics

Research Findings and Implications

  • Synthetic Feasibility : The 4-methoxybutyl group is synthetically accessible, as evidenced by a 54.8% yield in a related evodiamine derivative .
  • Pharmacological Potential: The 4-methoxybutyl motif appears in renin inhibitors, suggesting its utility in enhancing target engagement or solubility .
  • Structural Trade-offs : Aliphatic chains (e.g., methoxybutyl) may improve flexibility and solubility compared to aromatic substituents, but at the cost of reduced binding affinity in some cases.

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